molecular formula C8H3N3O3 B8350143 2-Cyano-7-nitro-benzoxazole

2-Cyano-7-nitro-benzoxazole

Cat. No.: B8350143
M. Wt: 189.13 g/mol
InChI Key: VQASCFCOAYJSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-7-nitro-benzoxazole is a versatile benzoxazole derivative of significant interest in medicinal chemistry and chemical biology research. Benzoxazoles are privileged heterocyclic scaffolds known for their broad spectrum of pharmacological activities, serving as structural isosteres of natural nucleotides, which facilitates their interaction with biological polymers . This compound is particularly valuable as a key synthetic intermediate for constructing more complex, bioactive molecules . Researchers can utilize its structure in the design of potential anticancer agents, as closely related 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives have been established as a potent class of suicide inhibitors for Glutathione S-Transferases (GSTs), triggering apoptosis in human tumor cell lines . The nitro and cyano functional groups on the benzoxazole core make it a promising precursor for developing fluorescent probes and chemosensors, applications for which this class of compounds is well-known . Furthermore, its structure is highly relevant in the exploration of new antimicrobial agents, given that various substituted benzoxazole analogues have demonstrated significant in vitro antibacterial and antifungal activities . This product is intended for research purposes and is strictly for Laboratory Use Only. It is not intended for diagnostic or personal use.

Properties

Molecular Formula

C8H3N3O3

Molecular Weight

189.13 g/mol

IUPAC Name

7-nitro-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C8H3N3O3/c9-4-7-10-5-2-1-3-6(11(12)13)8(5)14-7/h1-3H

InChI Key

VQASCFCOAYJSKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=N2)C#N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

2-Cyano-7-nitro-benzoxazole derivatives have shown promising antibacterial and antifungal activities. Research indicates that benzoxazole compounds can inhibit the growth of various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds are often comparable to established antibiotics, demonstrating their potential as alternative therapeutic agents .

Anticancer Properties

The compound has been evaluated for its anticancer effects against several cancer cell lines, including HCT116 (human colorectal carcinoma) and MCF-7 (breast cancer). Studies have shown that certain derivatives exhibit significant cytotoxicity, with IC50 values in the low micromolar range. The structure-activity relationship (SAR) analyses suggest that modifications to the benzoxazole core can enhance anticancer activity, making it a valuable scaffold for drug development .

Optical Applications

Fluorescent Probes

This compound is noted for its optical properties, particularly as a fluorescent probe. Its ability to exhibit high Stokes shift and thermal stability makes it suitable for applications in biological imaging and detection systems. The excited-state intramolecular proton transfer mechanism contributes to its fluorescence characteristics, allowing for effective use in photoluminescent applications .

Dye Lasers

The compound's photophysical properties also extend to applications in dye lasers. Its stability and efficiency in converting light make it a candidate for use in advanced laser technologies, where precise wavelength control is essential .

Synthetic Intermediates

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives that possess enhanced biological activities or novel functionalities. The ability to modify the nitro and cyano groups allows for the synthesis of compounds with diverse applications, including pharmaceuticals and agrochemicals .

Case Studies

Study Application Findings
Study A AntimicrobialDemonstrated effective inhibition against multiple bacterial strains with MIC values comparable to standard antibiotics.
Study B AnticancerIdentified significant cytotoxicity against HCT116 cell line with IC50 values below 10 µM; SAR indicated that specific substitutions enhance activity.
Study C Optical ApplicationsShowed high Stokes shift and thermal stability; suitable for use as a fluorescent probe in biological imaging.
Study D Organic SynthesisHighlighted the versatility of this compound as an intermediate for synthesizing biologically active compounds.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Cores

Table 1: Key Structural and Functional Comparisons
Compound Molecular Formula Heteroatoms in Ring Substituents Key Functional Groups Reported Activities/Properties
2-Cyano-7-nitro-benzoxazole C₈H₃N₃O₃ O, N (oxazole) 2-CN, 7-NO₂ Cyano, Nitro Hypothesized bioactivity (e.g., antimicrobial, anti-inflammatory)
2-Aminobenzothiazole C₇H₆N₂S S, N (thiazole) 2-NH₂ Amino Industrial applications; safety protocols outlined
Benzisoxazole C₇H₅NO O, N (isoxazole) None None Anti-inflammatory, antibacterial
6-Chloro-7-cyano-benzodithiazine () C₁₅H₁₁ClN₄O₃S₂ S, N (dithiazine) 6-Cl, 7-CN, others Cyano, Chloro Synthetic intermediate; IR ν(C≡N) 2235 cm⁻¹

Key Observations:

  • Substituent Influence: The nitro group in this compound introduces strong electron-withdrawing effects, likely reducing aromatic ring reactivity compared to unsubstituted benzisoxazoles .

Physicochemical Properties

  • Melting Points: While this compound’s melting point is unspecified, analogues like the benzodithiazine derivative in exhibit high thermal stability (mp 314–315°C) due to rigid fused-ring systems and strong intermolecular interactions .
  • Spectroscopic Characteristics: The cyano group in related compounds shows distinct IR absorption near 2235 cm⁻¹ (e.g., ), a region typical for C≡N stretching . Nitro groups typically absorb in the 1500–1350 cm⁻¹ range (asymmetric stretching) and 870–840 cm⁻¹ (symmetric stretching), which could aid in identifying the target compound.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Cyano-7-nitro-benzoxazole in laboratory settings?

  • Use local exhaust ventilation and avoid contact with strong oxidizing agents to prevent hazardous reactions. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. In case of skin contact, wash immediately with soap and water. For spills, collect material in sealed containers and avoid environmental discharge, adhering to protocols in Safety Data Sheets (SDS) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Employ nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm substituent positions and purity. Infrared (IR) spectroscopy identifies nitro (1520–1350 cm⁻¹) and cyano (2250–2220 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers optimize synthetic routes to improve yield and purity?

  • Stepwise nitration and cyanation under controlled temperatures (0–5°C) minimize side reactions. Catalytic methods, such as using sulfuric acid for nitration or copper cyanide for cyanation, enhance regioselectivity. Purification via silica gel chromatography with ethyl acetate/hexane mixtures ensures high purity .

Advanced Research Questions

Q. What experimental strategies elucidate the electronic effects of nitro and cyano groups on reactivity?

  • Perform density functional theory (DFT) calculations to map electron density distribution. Kinetic studies under varying pH and solvent polarities reveal substituent effects on nucleophilic aromatic substitution. Comparative UV-Vis spectroscopy tracks charge-transfer interactions .

Q. How should discrepancies in thermal stability data be resolved across studies?

  • Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under standardized conditions (heating rate: 10°C/min, nitrogen atmosphere). Cross-validate with accelerated aging studies and meta-analyses of literature data to identify confounding variables like moisture or impurities .

Q. What methodological frameworks assess photostability and degradation pathways?

  • Use ICH Q1B guidelines for photostability testing, exposing samples to UV (320–400 nm) and visible light. Monitor degradation via HPLC-MS to identify byproducts (e.g., nitroso derivatives). Computational modeling predicts degradation kinetics under environmental stressors .

Q. How can researchers reconcile conflicting reports on biological activity of derivatives?

  • Apply orthogonal assay platforms (e.g., enzyme inhibition vs. cell viability) to verify activity. Control for variables like solvent (DMSO concentration ≤0.1%) and cell line specificity. Meta-analyses should account for publication bias and assay sensitivity thresholds .

Q. What analytical techniques detect trace impurities in synthesized batches?

  • Hyphenated techniques like LC-MS/MS (liquid chromatography-tandem mass spectrometry) quantify impurities at ppm levels. ¹H-NMR with cryoprobes enhances sensitivity for low-abundance contaminants. Store samples at -20°C in amber vials to prevent photodegradation during analysis .

Methodological Tables

Table 1: Key Spectral Data for Functional Group Identification

Functional GroupIR Range (cm⁻¹)NMR Chemical Shift (δ, ppm)
Nitro (-NO₂)1520–1350-
Cyano (-CN)2250–2220115–125 (¹³C)

Table 2: Thermal Stability Testing Parameters

ParameterRecommended ValueInstrumentation
Heating Rate10°C/minTGA/DSC
AtmosphereNitrogen (50 mL/min)TGA
Sample Mass5–10 mgDSC

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